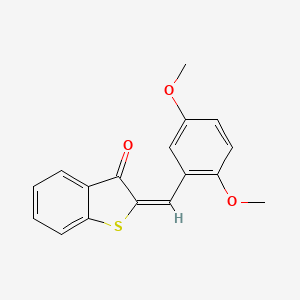

![molecular formula C17H16N4O3 B5505295 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5505295.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide, often involves condensation reactions, starting from o-phenylenediamines with a variety of electrophilic reagents. The methodologies for synthesizing these compounds have evolved, focusing on improving yield, reducing reaction times, and minimizing the use of toxic solvents. Recent advances have emphasized green chemistry approaches and the development of more efficient catalysts to enhance the synthesis process (Ibrahim, 2011).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to the 4 and 5 positions of an imidazole ring. This structure is pivotal because it mimics the pharmacophore of naturally occurring biomolecules, enabling these compounds to interact effectively with biological targets. The structure-activity relationship studies of benzimidazole derivatives have revealed that modifications at specific sites on the benzimidazole nucleus can significantly affect their biological activity and chemical properties (Brishty et al., 2021).

Chemical Reactions and Properties

Benzimidazole derivatives are known for their versatility in chemical reactions, including their ability to undergo various types of substitution reactions which are crucial for the development of new compounds with potential biological activities. These reactions include but are not limited to, N-alkylation, S-arylation, and the formation of complexes with metals, which can enhance their biological activity or modify their chemical properties for specific applications (Vessally et al., 2018).

Applications De Recherche Scientifique

Anticancer Potential Research has demonstrated that derivatives of 2-aryl-5(6)-nitro-1H-benzimidazole, closely related to N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide, exhibit significant anticancer activity. These compounds have been evaluated for their cytotoxicity against several human cancer cell lines, showing promising results. Specifically, certain derivatives displayed potent inhibitory effects on cell proliferation, induced cell cycle arrest, and triggered apoptosis in cancer cells. One derivative, in particular, showed a high selectivity index and PARP inhibition, suggesting a potential mechanism of action for its anticancer effects (Romero-Castro et al., 2011).

Catalysis in Organic Synthesis The compound and its related structures have been utilized in organic synthesis, acting as precursors or intermediates in the formation of complex molecules. For example, a study highlighted the use of cobalt- or iron-catalyzed redox condensation of o-substituted nitrobenzenes with alkylamines, leading to the efficient synthesis of diazaheterocycles. This process exemplifies the compound's role in facilitating bond formation through catalytic activities, contributing to the advancement of synthetic chemistry methodologies (Nguyen et al., 2013).

Catalytic Conversion to Benzimidazoles Further research into catalytic processes using supercritical methanol has shown the ability to convert related nitroaniline compounds into benzimidazoles, a class of compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. This method highlights a sustainable approach to chemical synthesis, utilizing earth-abundant materials and green solvents (Sun et al., 2015).

Antibacterial and Anticancer Studies A novel series of benzimidazole derivatives, including those related to the query compound, have been synthesized and characterized for their potential as inhibitors of breast cancer cell proliferation. These studies revealed certain derivatives as potent inhibitors, underscoring the therapeutic potential of benzimidazole compounds in cancer treatment (Thimmegowda et al., 2008).

Applications in Material Science The compound's derivatives have also found applications in material science, particularly in the synthesis and characterization of metal-organic frameworks (MOFs) and polymers. These materials have potential uses in catalysis, gas storage, and separation processes, highlighting the versatility of benzimidazole derivatives in creating functional materials (Huang et al., 2011).

Mécanisme D'action

The mechanism of action of benzimidazole compounds can vary widely depending on their structure and the target they interact with. Some benzimidazole compounds have been shown to have antiviral, anticancer, and antibacterial activities.

Propriétés

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-11-6-7-12(10-15(11)21(23)24)17(22)18-9-8-16-19-13-4-2-3-5-14(13)20-16/h2-7,10H,8-9H2,1H3,(H,18,22)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRUSVVGPCANJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-methyl-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzohydrazide](/img/structure/B5505225.png)

![1-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-methylquinolin-4(1H)-one](/img/structure/B5505233.png)

![4'-(4-phenoxybutyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5505235.png)

![methyl 3-[(ethoxycarbonyl)amino]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5505248.png)

![4-{[(3-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5505270.png)

![2-methyl-5-[4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinyl]-3(2H)-pyridazinone dihydrochloride](/img/structure/B5505280.png)

![(2-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3-thienyl)amine](/img/structure/B5505286.png)

![6,8,8-trimethyl-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B5505287.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-5-phenyl-3-isoxazolecarboxamide](/img/structure/B5505296.png)

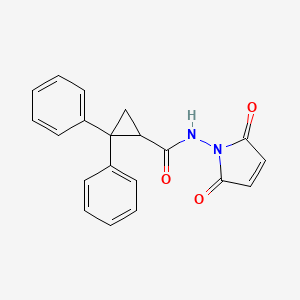

![(4aR*,7aS*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-(2-thienylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505303.png)

![1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)

![methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5505333.png)